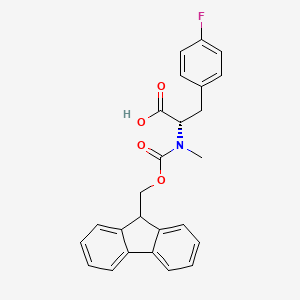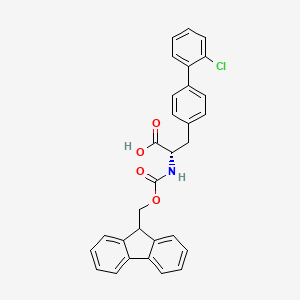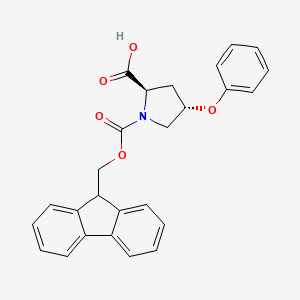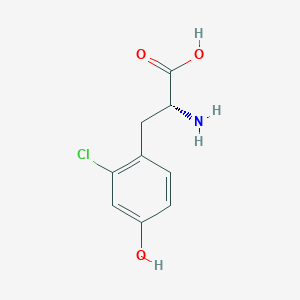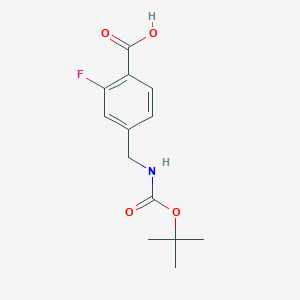
4-(Boc-amino)methyl-2-fluoro-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Boc-amino)methyl-2-fluoro-benzoic acid is a chemical compound with the molecular formula C13H16FNO4 and a molecular weight of 269.27 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring, which also contains a fluorine atom and a carboxylic acid group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)methyl-2-fluoro-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
4-(Boc-amino)methyl-2-fluoro-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in amide bond formation through coupling reactions with amines using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Deprotection: Trifluoroacetic acid (TFA)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine.
Amides: Coupling with amines results in the formation of amide bonds.
科学的研究の応用
4-(Boc-amino)methyl-2-fluoro-benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Bioconjugation: The carboxylic acid group allows for conjugation to biomolecules, facilitating the study of biological processes.
Material Science: It is used in the development of functional materials with specific properties.
作用機序
The mechanism of action of 4-(Boc-amino)methyl-2-fluoro-benzoic acid depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthesis, ensuring selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various molecular pathways .
類似化合物との比較
Similar Compounds
4-(Boc-amino)methyl-benzoic acid: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-(Boc-amino)methyl-2-chloro-benzoic acid: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and applications.
4-(Boc-amino)methyl-2-bromo-benzoic acid: Contains a bromine atom, leading to different reactivity patterns in substitution reactions.
Uniqueness
4-(Boc-amino)methyl-2-fluoro-benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications .
特性
IUPAC Name |
2-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-8-4-5-9(11(16)17)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMIIZUPURXKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-3-(methylazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8177375.png)


